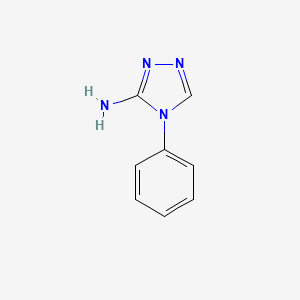

4-phenyl-4H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

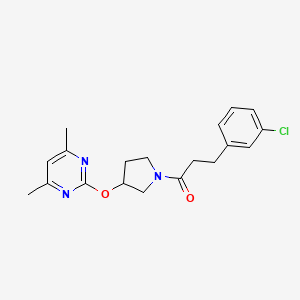

“4-phenyl-4H-1,2,4-triazol-3-amine” is a unique heterocyclic compound . It has a molecular weight of 174.21 . The compound is part of the 1,2,4-triazole family, which are known for their significant effects in the process of discovering new structures for pharmaceutical applications .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been a subject of research due to their widespread potential pharmaceutical activity . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Wissenschaftliche Forschungsanwendungen

1. Chemical Structure and Crystallization

The compound 4-phenyl-4H-1,2,4-triazol-3-amine demonstrates interesting crystallization behavior, where two tautomers (3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine) are found together. This behavior highlights the extensive π-electron delocalization and differences in dihedral angles between the phenyl and 1,2,4-triazole rings, which could be relevant in understanding molecular interactions and stability in various conditions (Dolzhenko et al., 2008).

2. Reactions and Derivatives

Studies have explored the reactions involving 4-phenyl-1,2,4-triazol-3-amine, such as aminomethylation, which involves the nitrogen atom of the thioamide group. This reaction leads to the formation of various salts and demonstrates how modifications to the compound can influence its acidity and stability, which is essential for potential applications in chemical synthesis and pharmaceuticals (Shegal & Postovskii, 1965).

3. Synthesis Techniques

Efficient synthesis methods for derivatives of this compound have been developed. These include one-pot synthesis techniques that are atom-economical and versatile, making them valuable for creating a range of compounds for research and industrial applications (Sujatha et al., 2018).

4. Applications in Bioimaging

This compound derivatives have been used in designing fluorescent chemosensors, demonstrating selectivity and sensitivity for metal ions like Zn2+. This application is significant in bioimaging, providing tools for intracellular imaging and enhancing our understanding of biological processes at the molecular level (Iniya et al., 2014).

5. Pharmaceutical Research

Derivatives of this compound have been synthesized and investigated for their potential in pharmaceutical applications. For example, studies on antibacterial and antifungal activities of these derivatives provide insights into developing new antimicrobial agents, highlighting the compound's significance in medicinal chemistry (Panchal & Patel, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-phenyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNHWGLZSOOKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-yloxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2674796.png)

![benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2674797.png)

![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)

![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)